

Application of Gold in Transmission Electron Microscopy: Detailed Application Notes and Protocols

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Compound of Interest

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Gold, in the form of nanoparticles and colloidal solutions, has become an indispensable tool in transmission electron microscopy (TEM), offering high electron density for superior contrast and enabling the precise localization of biomolecules. This document provides detailed application notes and protocols for the use of **gold** in TEM, focusing on immunogold labeling, negative staining, and the use of **gold** nanoparticles as probes.

Immunogold Labeling

Immunogold labeling is a powerful technique for localizing specific antigens within cells and tissues at the ultrastructural level. The high electron density of **gold** particles allows for their easy visualization as distinct, dark spots in TEM images.^{[1][2]} This method can be adapted for single or multiple labeling experiments by using **gold** particles of different sizes.^[3]

Key Principles

The fundamental principle of immunogold labeling involves a two-step process. First, a primary antibody specifically binds to the target antigen in the sample. Subsequently, a secondary antibody, conjugated to a colloidal **gold** particle, binds to the primary antibody.^{[1][4]} This indirect method provides signal amplification as multiple secondary antibodies can bind to a

single primary antibody. Alternatively, Protein A or Protein G conjugated to **gold** can be used to bind to the Fc region of IgG antibodies.[4]

Experimental Protocols

Two primary approaches for immunogold labeling are employed: pre-embedding and post-embedding labeling. The choice of method depends on the nature of the antigen, the required resolution, and the preservation of ultrastructure.

This is a widely used method where immunolabeling is performed on ultrathin sections of resin-embedded samples.

Materials:

- Fixatives (e.g., paraformaldehyde, glutaraldehyde)
- Phosphate buffer (PB) or Phosphate-buffered saline (PBS)
- Dehydration agents (e.g., graded ethanol series)
- Embedding resin (e.g., LR White)
- Nickel grids
- Blocking solution (e.g., 5% Bovine Serum Albumin (BSA) in TBS or PBS)
- Primary antibody
- **Gold**-conjugated secondary antibody (e.g., 10-15 nm **gold** particles)
- Washing buffer (e.g., 0.1% BSA in TBS)
- Staining agents (e.g., uranyl acetate, lead citrate)

Procedure:

- Fixation: Fix cells or tissues in a solution of 2% paraformaldehyde and 0.5% glutaraldehyde in 0.1 M phosphate buffer (pH 7.4) for 2 hours at room temperature.[5]

- Rinsing and Quenching: Rinse the samples three times for 10 minutes each in 0.1 M phosphate buffer. To quench free aldehyde groups, incubate in 0.1% sodium borohydride for 5 minutes.[5]
- Dehydration and Embedding: Dehydrate the samples through a graded ethanol series and embed them in LR White resin according to standard protocols.[5]
- Sectioning: Cut ultrathin sections (60-90 nm) and collect them on nickel grids.[3][5]
- Blocking: Float the grids, section-side down, on a droplet of blocking solution (e.g., 5% BSA in TBS) for 10-20 minutes to prevent non-specific antibody binding.[5]
- Primary Antibody Incubation: Transfer the grids to a droplet of the primary antibody diluted in an appropriate buffer (e.g., 1% BSA/TBS). Incubate for 3 hours at room temperature or overnight at 4°C for more specific labeling.[5]
- Washing: Wash the grids by transferring them through a series of five 2-minute washes on droplets of washing buffer (0.1% BSA-TBS).[5]
- Secondary Antibody Incubation: Transfer the grids to a droplet of the **gold**-conjugated secondary antibody diluted in TBS. Incubate for 1 hour at room temperature.[5]
- Final Washing: Wash the grids by transferring them through a series of five 2-minute washes on droplets of distilled water to remove unbound **gold** conjugates.[5]
- Staining: Lightly stain the sections with uranyl acetate and lead citrate.[5]
- Imaging: Examine the grids under a transmission electron microscope.

In this method, immunolabeling is performed before the sample is embedded in resin. This approach allows for better antibody penetration but may compromise ultrastructural preservation.

Materials:

- Vibratome or similar sectioning instrument
- Sodium borohydride

- Blocking buffer (containing serum and a permeabilizing agent like saponin)
- Primary antibody
- **Gold**-conjugated secondary antibody (often smaller **gold** particles, e.g., 1.4 nm, are used)
- Silver enhancement kit (optional, but often necessary for small **gold** particles)
- Osmium tetroxide
- Dehydration and embedding reagents as in the post-embedding protocol.

Procedure:

- Sectioning: Cut 50 μm thick sections using a vibratome and collect them in 0.1 M PB.[6]
- Pretreatment: Treat sections with 1% sodium borohydride for 30 minutes to quench aldehyde groups.[6]
- Blocking and Permeabilization: Incubate sections in a blocking buffer containing 5% normal goat serum and 0.1% saponin for 30 minutes to block non-specific sites and permeabilize the tissue.[7]
- Primary Antibody Incubation: Incubate sections with the primary antibody (diluted in blocking buffer with a lower concentration of saponin, e.g., 0.05%) overnight at room temperature.[6][7]
- Washing: Rinse sections in PBS multiple times.[6]
- Secondary Antibody Incubation: Incubate sections with the **gold**-conjugated secondary antibody (e.g., 1.4 nm **gold**) for 1 hour at room temperature.[7]
- Washing: Wash the sections thoroughly with PBS.
- Silver Enhancement (if using small **gold** particles):
 - Rinse in citrate buffer.

- Incubate in a silver enhancement solution for 3-9 minutes.[\[6\]](#)
- Rinse again in citrate buffer and then in PB.[\[6\]](#)
- Post-fixation: Fix sections with 1% osmium tetroxide in 0.1 M PB for 1 hour.[\[6\]](#)
- Dehydration and Embedding: Dehydrate the sections in a graded ethanol series, infiltrate with propylene oxide, and embed in resin.[\[6\]](#)
- Ultrathin Sectioning and Imaging: Cut ultrathin sections and examine them under the TEM.

Quantitative Data

| Parameter | Typical Values | Application/Notes |
|-----------------------------|---|--|
| Gold Nanoparticle Size | 1.4 nm, 5 nm, 10 nm, 15 nm, 20 nm, 25 nm | Smaller particles (<5 nm) may require silver enhancement for visualization. [3] Different sizes can be used for double or triple labeling. [3] |
| Primary Antibody Dilution | 1:100 - 1:200 | Optimal dilution should be determined empirically. Longer incubations with higher dilutions can increase specificity. [5] |
| Secondary Antibody Dilution | 1:50 - 1:200 | Dependent on the manufacturer's instructions and experimental optimization. [1] [8] |
| Fixative Concentration | 2-4% Paraformaldehyde, 0.05-2.5% Glutaraldehyde | Higher concentrations of glutaraldehyde can mask antigens but improve ultrastructural preservation. [1] [3] [5] |
| Section Thickness | 50-90 nm | For post-embedding labeling. [3] |

Visualization of Workflows



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Caption: Post-Embedding Immunogold Labeling Workflow.



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Caption: Pre-Embedding Immunogold Labeling Workflow.

Negative Staining with Gold-Based Compounds

Negative staining is a rapid and simple technique for visualizing the morphology of isolated particles such as viruses, proteins, and nanoparticles. While traditional negative stains are based on heavy metals like uranium and tungsten, **gold**-based stains can also be utilized. More commonly, **gold** nanoparticles themselves are visualized using conventional negative stains.

Key Principles

In negative staining, the specimen is surrounded by a solution of a heavy metal salt. Upon drying, the heavy metal salt forms an electron-dense cast around the specimen. The specimen itself remains unstained and appears as a light object against a dark background. This technique is particularly useful for examining the size, shape, and surface structure of macromolecules and nanoparticles.

Experimental Protocol for Visualizing Gold Nanoparticles with Negative Stain

This protocol describes the visualization of **gold** nanoparticles using a conventional negative stain like uranyl acetate.

Materials:

- Colloidal **gold** nanoparticle solution
- TEM grids with a support film (e.g., carbon-coated)
- Negative stain solution (e.g., 2% aqueous uranyl acetate)
- Filter paper
- Pipettes

Procedure:

- **Grid Preparation:** Place a drop of the **gold** nanoparticle solution onto a clean piece of parafilm. Float a TEM grid (carbon-coated side down) on the drop for 1-2 minutes to allow the nanoparticles to adsorb.
- **Blotting:** Using forceps, pick up the grid and wick away the excess liquid with the edge of a piece of filter paper.
- **Washing (Optional):** Float the grid on a drop of deionized water for a few seconds to wash away any buffer salts. Blot again.
- **Staining:** Float the grid on a drop of the negative stain solution (e.g., 2% uranyl acetate) for 10-60 seconds. The optimal staining time can vary depending on the sample.
- **Final Blotting and Drying:** Carefully blot the grid to remove excess stain and allow it to air dry completely.
- **Imaging:** The grid is now ready for observation in the TEM.

Visualization of Workflow



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Caption: Negative Staining Workflow for **Gold** Nanoparticles.

Gold Nanoparticles as Probes in Drug Delivery and Cellular Uptake Studies

Gold nanoparticles (AuNPs) are extensively used as probes to study cellular uptake and intracellular trafficking of nanoparticles and drug delivery systems.[3] Their high electron density makes them easily detectable by TEM without the need for additional staining.

Application in Drug Delivery

In drug development, AuNPs can be functionalized with drugs, targeting ligands, and imaging agents. TEM is a crucial tool to visualize the interaction of these nanocarriers with cells, providing insights into:

- Cellular internalization pathways: Observing whether nanoparticles are taken up by endocytosis, phagocytosis, or other mechanisms.
- Intracellular localization: Determining the fate of nanoparticles within the cell, such as localization in endosomes, lysosomes, or the cytoplasm.
- Integrity of the nanocarrier: Assessing whether the drug carrier remains intact or disassembles after cellular uptake.

Sample Preparation Protocol for Cellular Uptake Studies

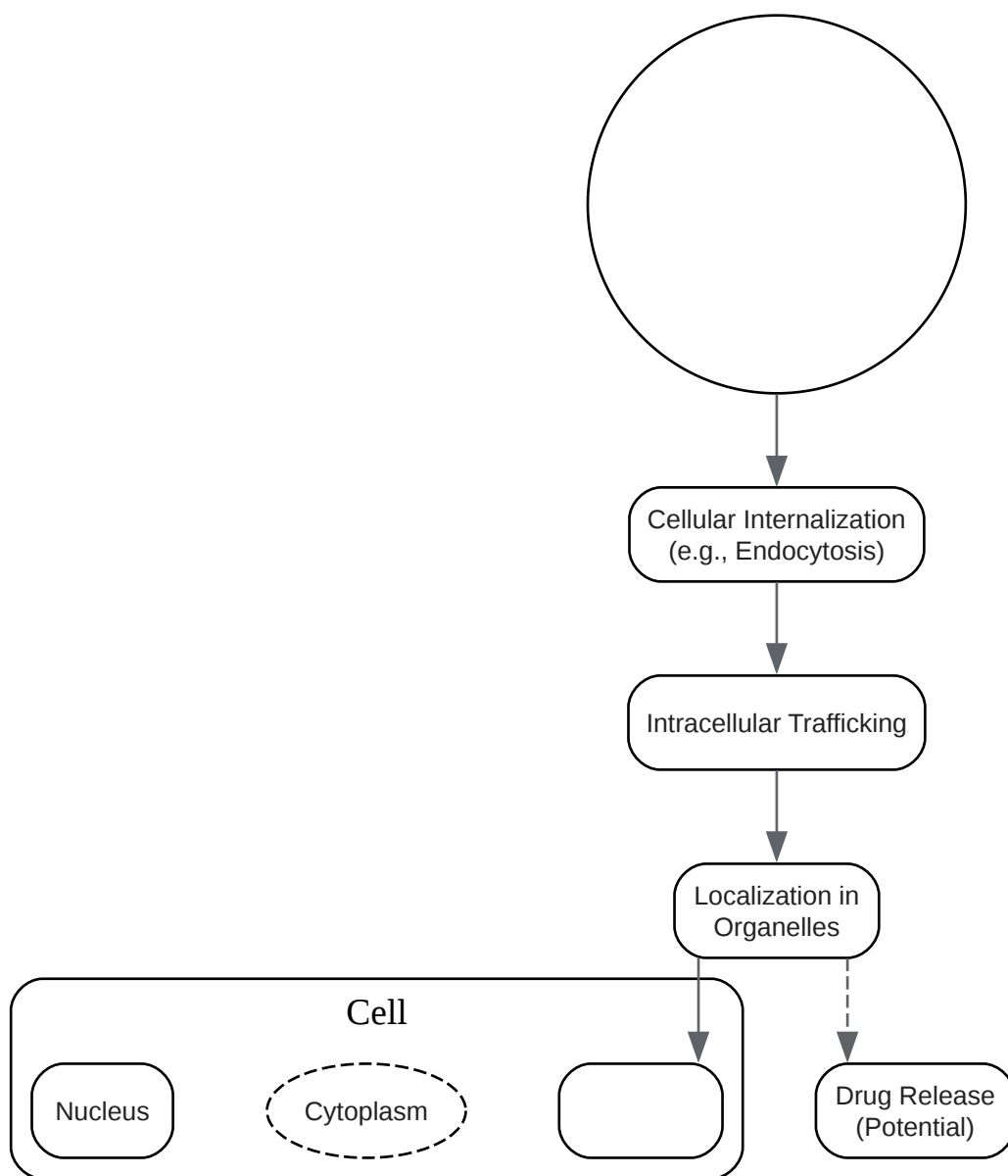
Materials:

- Cell culture reagents
- **Gold** nanoparticle solution (functionalized or unfunctionalized)
- Fixatives (e.g., glutaraldehyde, paraformaldehyde)
- Reagents for resin embedding (as in the immunogold labeling protocol)

Procedure:

- **Cell Culture and Treatment:** Culture cells of interest and treat them with the **gold** nanoparticle solution for a specific duration.
- **Washing:** After the incubation period, wash the cells thoroughly with PBS to remove any unbound nanoparticles.
- **Fixation:** Fix the cells with a suitable fixative, such as 2.5% glutaraldehyde in a buffer, to preserve their ultrastructure.
- **Scraping and Pelleting:** Gently scrape the cells and pellet them by centrifugation.
- **Post-fixation, Dehydration, and Embedding:** Process the cell pellet for TEM by post-fixing with osmium tetroxide, dehydrating through a graded ethanol series, and embedding in an appropriate resin.
- **Sectioning and Imaging:** Cut ultrathin sections of the cell pellet and examine them under the TEM to visualize the internalized **gold** nanoparticles.

Visualization of the Concept



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Caption: Cellular Uptake and Trafficking of **Gold** Nanoparticles.

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